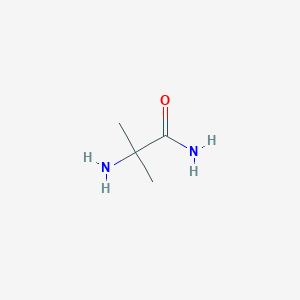

2-Amino-2-methylpropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-4(2,6)3(5)7/h6H2,1-2H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOBGZDFMKCKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-Amino-2-methylpropanamide (CAS 16252-90-7)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 2-Amino-2-methylpropanamide (also known as 2-methylalaninamide), a non-proteinogenic amino acid amide. It details the compound's physicochemical properties, provides robust experimental protocols for its synthesis and analysis, and explores its application as a key building block in the development of targeted therapeutics, particularly kinase inhibitors. A significant focus is placed on its role in the synthesis of inhibitors for Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a critical enzyme in cellular signaling pathways implicated in cancer and metabolic diseases.

Physicochemical Properties

This compound is a simple, yet versatile, chemical building block. Its structure features a quaternary carbon, which imparts specific conformational constraints, making it a valuable component in medicinal chemistry. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 16252-90-7 | [1] |

| Molecular Formula | C₄H₁₀N₂O | [1] |

| Molecular Weight | 102.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-methylalaninamide, H-Aib-NH2 | [2] |

| Monoisotopic Mass | 102.079312947 Da | [1] |

| Topological Polar Surface Area | 69.1 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Predicted pKa | 15.99 ± 0.50 | |

| Predicted XLogP3-AA | -1.2 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are constructed based on established chemical principles and analogous reactions reported in the literature.

Synthesis Protocol: Amidation of Methyl 2-amino-2-methylpropanoate

This protocol describes the synthesis of this compound via the high-pressure amidation of its corresponding methyl ester. This method is adapted from established procedures for the amidation of amino acid esters.[3]

Objective: To synthesize this compound by reacting Methyl 2-amino-2-methylpropanoate with anhydrous ammonia under pressure.

Materials:

-

Methyl 2-amino-2-methylpropanoate

-

Anhydrous liquid ammonia (NH₃)

-

Methanol (for workup)

-

High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, pressure gauge, and temperature controller.

Procedure:

-

Charge the high-pressure autoclave with Methyl 2-amino-2-methylpropanoate (1.0 equivalent).

-

Seal the reactor and purge with dry nitrogen gas.

-

Cool the reactor to -78 °C using a dry ice/acetone bath.

-

Carefully condense anhydrous liquid ammonia (20-30 equivalents) into the reactor.

-

Once the ammonia is added, securely seal the reactor and allow it to warm to room temperature behind a protective blast shield.

-

Heat the reactor to 70-80 °C. The internal pressure will rise significantly. Monitor the pressure to ensure it remains within the safe operating limits of the vessel.

-

Maintain the reaction at this temperature with vigorous stirring for 10-12 hours.

-

After the reaction period, cool the reactor to room temperature.

-

Carefully vent the excess ammonia gas into a fume hood or an appropriate acid trap.

-

Open the reactor and add methanol to dissolve the crude product.

-

Transfer the solution to a round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Workflow Diagram:

Caption: Synthesis workflow for this compound.

Analytical Protocol: Quantification by Reverse-Phase HPLC-UV

As this compound lacks a strong chromophore, direct UV detection can be challenging at low concentrations. This protocol outlines a method for its quantification using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at a low wavelength (e.g., 210 nm), where amide bonds show some absorbance. For higher sensitivity, pre-column derivatization with a fluorogenic agent like o-phthaldialdehyde (OPA) would be recommended.[4][5]

Objective: To quantify the concentration of this compound in a solution using RP-HPLC with UV detection.

Materials & Equipment:

-

HPLC system with a UV detector, autosampler, and gradient pump.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

This compound standard.

-

Sample diluent (e.g., Water or Mobile Phase A).

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the sample diluent. Perform serial dilutions to create a set of calibration standards (e.g., 1 µg/mL to 100 µg/mL).

-

Sample Preparation: Dilute the sample containing this compound with the sample diluent to fall within the concentration range of the calibration curve.

-

HPLC Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 50% B

-

15-17 min: Linear gradient from 50% to 95% B

-

17-19 min: Hold at 95% B

-

19-20 min: Return to 5% B

-

20-25 min: Re-equilibration at 5% B

-

-

-

Analysis: Inject the standards and samples.

-

Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram:

Caption: HPLC-UV analytical workflow for this compound.

Biological Context and Applications

This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules. Its primary documented use is as a building block for creating potent and selective inhibitors of the lipid kinase PIP4K2A.[6]

Role in PIP4K2A Inhibitor Synthesis

PIP4K2A is an enzyme that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[1][7] PI(4,5)P₂ is a key signaling lipid that acts as a precursor for other second messengers and is involved in numerous cellular processes, including cell proliferation, survival, and membrane trafficking.[1][8] Dysregulation of the PIP4K2A pathway has been implicated in various cancers and metabolic disorders.[7]

In the synthesis of 1,7-naphthyridine-based PIP4K2A inhibitors, this compound is used to introduce a specific side chain that interacts with the kinase's active site.[6] The primary amine of this compound is reacted with an activated core structure of the inhibitor, forming a stable amide bond and completing the synthesis of the final active compound.

The PIP4K2A Signaling Pathway

PIP4K2A is a component of the complex phosphoinositide signaling network. Its canonical function is to regulate the cellular pools of PI(4,5)P₂. However, it also has non-canonical roles and can influence other major signaling pathways. For instance, PIP4K2A has been shown to negatively regulate the PI3K-AKT signaling pathway by promoting the degradation of the p85 regulatory subunit of PI3K.[9][10] This positions PIP4K2A as a potential tumor suppressor in certain contexts, such as in PTEN-deficient glioblastomas.[10] Furthermore, by controlling lipid metabolism, PIP4K2A and its homolog PIP4K2B are essential for facilitating autophagy, particularly during periods of nutrient stress.[11]

Signaling Pathway Diagram:

Caption: Role of PIP4K2A in signaling and its therapeutic inhibition.

Conclusion

This compound (CAS 16252-90-7) is a valuable, non-natural amino acid amide with significant applications in medicinal chemistry and drug development. Its utility as a synthetic precursor for potent kinase inhibitors, such as those targeting PIP4K2A, highlights its importance for researchers exploring novel cancer and metabolic disease therapies. The experimental protocols and technical data provided in this guide serve as a foundational resource for scientists working with this compound.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. This compound | C4H10N2O | CID 6453783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102633675A - Method for preparing DL-2-amino butyrylamide - Google Patents [patents.google.com]

- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2-Amino-N-methylpropanamide | C4H10N2O | CID 541493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 10. Proton NMR Table [www2.chemistry.msu.edu]

- 11. prepchem.com [prepchem.com]

Synthesis of 2-Amino-2-methylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-2-methylpropanamide, a valuable building block in medicinal chemistry and drug development. This document details the most plausible synthetic routes, focusing on the selective hydrolysis of 2-amino-2-methylpropanenitrile, and outlines the general experimental considerations for this transformation.

Introduction

This compound, also known as α,α-dimethylglycinamide, is a non-proteinogenic amino acid amide derivative. Its gem-dimethyl substitution at the alpha-carbon imparts unique conformational constraints, making it a desirable component in the design of peptidomimetics and other biologically active molecules. The synthesis of this compound is of significant interest to researchers in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.

Primary Synthesis Pathway: Selective Hydrolysis of 2-Amino-2-methylpropanenitrile

The most direct and commonly employed method for the synthesis of this compound is the selective hydrolysis of its corresponding nitrile precursor, 2-amino-2-methylpropanenitrile (also known as 2-aminoisobutyronitrile). The key challenge in this transformation lies in controlling the hydrolysis to stop at the amide stage, preventing further hydrolysis to the corresponding carboxylic acid, 2-aminoisobutyric acid.[1]

Several methodologies can be employed to achieve this selective hydrolysis, including controlled acidic or basic hydrolysis and enzymatic catalysis.

Chemical Hydrolysis

The conversion of nitriles to amides can be achieved under both acidic and basic conditions. However, the reaction conditions must be carefully controlled to favor the formation of the amide over the carboxylic acid.[1] Generally, milder reaction conditions, such as lower temperatures and controlled stoichiometry of reagents, are employed to achieve selectivity.

Acid-Catalyzed Hydrolysis:

While strong acidic conditions with prolonged heating will lead to the formation of the carboxylic acid, milder acidic conditions can be used to isolate the amide.[1] For instance, the use of a controlled amount of a strong acid like hydrochloric acid at a moderate temperature can facilitate the hydration of the nitrile to the amide.

Base-Catalyzed Hydrolysis:

Similarly, basic hydrolysis can be controlled to yield the amide. The use of a base such as sodium hydroxide in a suitable solvent system at a controlled temperature can promote the formation of this compound.[2] It is crucial to monitor the reaction progress to prevent the subsequent hydrolysis of the amide to the carboxylate salt.

Enzymatic Hydrolysis

An increasingly attractive method for the selective hydrolysis of nitriles is the use of enzymes, specifically nitrile hydratases.[3] These biocatalysts offer high selectivity for the conversion of nitriles to amides under mild reaction conditions (neutral pH and ambient temperature), often with high yields and purity.[3] The use of whole-cell biocatalysts containing nitrile hydratase can be an effective strategy.

Experimental Protocols (General Considerations)

General Workflow for Chemical Hydrolysis:

Caption: General experimental workflow for the chemical hydrolysis of 2-amino-2-methylpropanenitrile.

Data Presentation

Quantitative data for the synthesis of this compound is scarce in the literature. The following table presents a hypothetical summary of expected outcomes based on the described methods. Researchers should aim to generate such data during their optimization studies.

| Synthesis Method | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Acid-Catalyzed Hydrolysis | HCl | 40 - 60 | 4 - 8 | 60 - 80 | >95 |

| Base-Catalyzed Hydrolysis | NaOH | 30 - 50 | 6 - 12 | 50 - 75 | >95 |

| Enzymatic Hydrolysis | Nitrile Hydratase | 25 - 37 | 12 - 24 | 85 - 99 | >99 |

Synthesis Pathways Diagram

The primary synthetic routes to this compound are summarized in the following diagram:

Caption: Overview of the synthesis of this compound from acetone.

Conclusion

The synthesis of this compound is most effectively achieved through the selective hydrolysis of 2-amino-2-methylpropanenitrile. While chemical methods offer a direct approach, careful control of reaction parameters is essential to prevent over-hydrolysis. Enzymatic methods, utilizing nitrile hydratases, present a highly selective and environmentally benign alternative. Further research and publication of detailed experimental protocols with comprehensive quantitative data will be invaluable to the scientific community engaged in the synthesis and application of this important molecule.

References

An In-depth Technical Guide to 2-Amino-2-methylpropanamide

This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of 2-Amino-2-methylpropanamide, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, also known as 2-methylalaninamide, is a derivative of the amino acid alanine. Its fundamental molecular characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C4H10N2O | [1][2] |

| Molecular Weight | 102.14 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 16252-90-7 | [2] |

| Canonical SMILES | CC(C)(C(=O)N)N | [1] |

Experimental Protocols

While specific experimental protocols for this compound are not extensively detailed in publicly available literature, a plausible multi-step synthesis can be derived from established organic chemistry principles and patent literature for structurally related compounds. The following protocol outlines a potential synthetic route starting from 2-chloropropane.

A Proposed Synthetic Pathway:

A potential synthesis route involves the formation of a nitrile from an alkyl halide, followed by the introduction of a hydroxyl group and subsequent hydrolysis and degradation to yield the final amide product. A related synthesis for 2-amino-2-methyl-1-propanol is described in patent CN107129435B, which involves the reaction of 2-chloropropane with sodium cyanide to form 2-methylpropionitrile.[4] This intermediate can then undergo further reactions to produce the desired amide.

Step 1: Synthesis of 2-methylpropionitrile

-

In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Add a solution of sodium cyanide in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Slowly add 2-chloropropane to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete, monitoring by a suitable technique like gas chromatography.

-

After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like diethyl ether.

-

The organic layers are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation to yield 2-methylpropionitrile.

Step 2: Hydrolysis of 2-methylpropionitrile to this compound

-

The 2-methylpropionitrile can be hydrolyzed to the corresponding amide.

-

This can be achieved under acidic or basic conditions. For instance, controlled hydrolysis using an acid catalyst in the presence of water can yield the amide.

-

Alternatively, a Hoffman degradation of a related amide, 2,2-dimethyl-3-hydroxypropanamide, is mentioned as a route to an amino alcohol, suggesting that amide formation is a key step.[4]

It is important to note that this is a proposed pathway and would require optimization of reaction conditions and purification procedures. All work should be conducted with appropriate safety precautions.

Logical Workflow for Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of this compound, based on the principles outlined in the experimental protocol section.

References

- 1. This compound | C4H10N2O | CID 6453783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. (2S)-2-amino-N-methylpropanamide | C4H10N2O | CID 6857703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN107129435B - A method of preparing 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-Amino-2-methylpropanamide Derivatives: Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-amino-2-methylpropanamide derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. We will explore their synthesis, biological activities, and applications, presenting key data in a structured format for clarity and ease of comparison. Detailed experimental protocols for pivotal reactions and assays are also included to facilitate practical application in a research setting.

Introduction to this compound Derivatives

This compound, also known as 2-methylalaninamide, is a simple yet versatile chemical scaffold.[1][2] Its derivatives are characterized by the core structure of a propanamide with an amino group and two methyl groups attached to the second carbon atom. This arrangement imparts specific steric and electronic properties that can be leveraged in the design of novel therapeutic agents. The chemical formula for the parent compound is C₄H₁₀N₂O, and its molecular weight is approximately 102.14 g/mol .[1][3] The presence of both an amino and an amide group allows for a wide range of chemical modifications, leading to a diverse library of derivatives with varied biological activities. These derivatives have been investigated for their potential as antihistaminic, antimicrobial, and anticancer agents.[4][5][6][7]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic chemistry methodologies. A common approach involves the modification of a precursor molecule, such as 2-amino-2-methyl-1-propanol or carboxyterfenadine, through reactions like nucleophilic substitution.[4][8][9][10][11]

A generalized workflow for the synthesis of these derivatives often starts with a commercially available starting material, which then undergoes a series of reactions to introduce the desired functional groups. The progress of these reactions is typically monitored using techniques like Thin Layer Chromatography (TLC).

Protocol 1: Synthesis of 2-Amino-2-methyl-1-propanol from 2,2-dimethyl-3-hydroxypropionamide [8][9]

This protocol outlines a method for preparing a key precursor for many this compound derivatives.

-

Preparation of Hypochlorite Solution: Weigh 109 g of sodium hypochlorite and 106 g of sodium hydroxide and dissolve them in 600 g of water.

-

Reaction Setup: Cool the resulting solution to approximately 0°C in a three-neck flask equipped with a mechanical stirrer.

-

Addition of Reactant: While stirring, add the crude product of 2,2-dimethyl-3-hydroxypropionamide dropwise to the cooled solution.

-

Reaction Conditions: After the addition is complete, raise the temperature to 70°C and maintain it for 20 minutes.

-

Work-up and Purification: Once the reaction is complete, distill off the water. The resulting mixture can be purified by filtration to obtain 2-amino-2-methyl-1-propanol.

Protocol 2: Synthesis of 2-Amino-N-(p-tolyl)benzamide [7]

This protocol describes the synthesis of a benzamide derivative, which shares structural similarities with the target class of compounds.

-

Reaction Setup: The synthesis is carried out using either a conventional heating method or a microwave-assisted method.

-

Characterization: The final product is isolated as a beige powder.

-

Spectroscopic Analysis:

-

IR (KBr, cm⁻¹): 3464.73, 3361.59, 3273.20, 1636.80

-

¹H-NMR (400 MHz, DMSO-d₆, ppm): δ 7.76 (1H, br s, NH), 7.41–7.45 (3H, m), 7.23 (1H, t, J = 7.7 Hz), 7.15 (2H, d, J = 8.0 Hz), 6.68–6.70 (2H, m), 5.43 (2H, br s, NH₂), 2.33 (3H, s, CH₃)

-

¹³C-NMR (ppm): δ 21.0, 116.4, 116.8, 117.5, 120.8, 127.3, 129.6, 132.7, 134.2, 135.3, 148.9, 167.6

-

MS m/z (%): 226 [M⁺] (C₁₄H₁₄N₂O) (31.25), 209 (92.31), 191 (15.62), 133 (29.69), 118 (100), 105 (31.25)

-

Applications in Drug Development

Derivatives of this compound have shown promise in various therapeutic areas due to their diverse biological activities.

Certain derivatives have been synthesized and evaluated for their antihistaminic and anticholinergic properties. For instance, 2-methylpropanamide and benzamide derivatives of carboxyterfenadine have been shown to possess antihistaminic action.[4] These compounds are typically evaluated in vitro for their ability to inhibit histamine-induced spasms in isolated guinea pig ileum tissues.[4]

| Compound | Dose (µM/ml) | Inhibition of Histamine Response (%) |

| Compound D | 3 | 70.83 ± 10.85 |

| 10 | 57.17 ± 5.700 | |

| 30 | 45.00 ± 4.494 | |

| 100 | 18.00 ± 4.258 (complete inhibition) | |

| Compound E | 3 | 74.83 ± 2.833 |

| 10 | 54.17 ± 3.978 | |

| 30 | 36.83 ± 3.016 | |

| 100 | 18.00 ± 4.258 (complete inhibition) | |

| Fexofenadine | 0.000003 | 23.14 + 4.48 |

| 0.00001 | 40.87 + 8.98 | |

| 0.00003 | 51.87 + 11.74 | |

| 0.0001 | 89.05 + 1.28 | |

| 0.0003 | Complete inhibition |

Table 1: Antihistaminic activity of carboxyterfenadine derivatives compared to fexofenadine.[4]

A novel approach in cancer therapy involves the development of dual inhibitors that can target multiple signaling pathways. Some 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives have been designed and synthesized as dual inhibitors of Bcr-Abl and histone deacetylase (HDAC).[6] The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer. The simultaneous inhibition of both Bcr-Abl and HDACs has shown synergistic effects in preclinical studies.[6]

Certain 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.[7] These studies highlight the potential of this chemical class in addressing the growing challenge of antimicrobial resistance. The synthesis of these compounds can be achieved through both conventional and microwave-assisted methods, with the latter often providing a more time-efficient route.[7]

| Compound | Yield (Conventional) | Yield (Microwave) |

| 1 | 72% | 65% |

| 2 | 80% | 70% |

| 7 | 97% | - |

| 9 | 95% | 62% |

Table 2: Synthesis yields of selected 2-aminobenzamide derivatives.[7]

Conclusion

This compound derivatives represent a promising and versatile class of compounds with a wide array of potential therapeutic applications. Their straightforward synthesis and the tunability of their chemical structure make them attractive candidates for further investigation in drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists looking to explore the potential of these molecules in addressing unmet medical needs. Further research into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully unlock their therapeutic potential.

References

- 1. This compound | C4H10N2O | CID 6453783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 2-Amino-N-methylpropanamide | C4H10N2O | CID 541493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antihistaminic and other biological activities of 2-methylpropanamide and benzamide derivatives of carboxyterfenadine - Arabian Journal of Chemistry [arabjchem.org]

- 5. (PDF) Synthesis and Biological Evaluation of Novel [research.amanote.com]

- 6. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 9. CN107129435B - A method of preparing 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

- 10. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

- 11. CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google Patents [patents.google.com]

Potential Research Applications of 2-Amino-2-methylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methylpropanamide, a simple yet versatile chemical entity, holds significant potential as a building block in medicinal chemistry and drug discovery. Its unique structural feature, a gem-dimethyl group adjacent to an amide and an amine, imparts specific conformational properties that can be exploited in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the current and potential research applications of this compound, with a focus on its role in the development of inhibitors for critical biological targets. We will delve into its application in the synthesis of anti-HIV agents and explore its potential as a scaffold for dipeptidyl peptidase IV (DPP-IV) inhibitors, complete with available quantitative data, experimental methodologies, and diagrammatic representations of relevant pathways and workflows.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.

| Property | Value |

| Molecular Formula | C4H10N2O |

| Molecular Weight | 102.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 16252-90-7 |

| Synonyms | 2-methylalaninamide, α-Aminoisobutyramide |

Synthesis of this compound

While detailed, specific protocols for the direct synthesis of this compound are not extensively documented in readily available literature, a common synthetic route involves the amidation of its corresponding amino acid, 2-aminoisobutyric acid.

Experimental Protocol: Synthesis from 2-Aminoisobutyric Acid

A general conceptual procedure for the synthesis of this compound from 2-aminoisobutyric acid is outlined below. This protocol is based on standard peptide coupling reactions and may require optimization for specific laboratory conditions.

Materials:

-

2-Aminoisobutyric acid

-

Ammonia (or an ammonia equivalent)

-

A suitable coupling agent (e.g., DCC, HBTU, HATU)

-

A suitable base (e.g., DIEA, NMM)

-

An appropriate solvent (e.g., DMF, DCM)

Procedure:

-

Activation of the Carboxylic Acid: Dissolve 2-aminoisobutyric acid in an appropriate anhydrous solvent. Add the coupling agent and a base to the solution to activate the carboxylic acid group.

-

Amidation: Introduce ammonia gas or a solution of ammonia in an organic solvent to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion of the reaction, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts. The crude product can then be purified using techniques like column chromatography or recrystallization to yield pure this compound.

2-Amino-2-methylpropanamide safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2-Amino-2-methylpropanamide

Introduction

This compound, with the CAS number 16252-90-7, is a chemical compound utilized in various research and development applications.[1] As a derivative of an amino acid, it serves as a building block in the synthesis of more complex molecules.[2] Given its application in laboratory settings, a thorough understanding of its safety profile and proper handling procedures is critical for the protection of researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the known hazards, handling precautions, and emergency procedures associated with this compound.

Hazard Identification

While specific GHS classification data for this compound is not consistently available across all sources, related compounds and available safety data sheets (SDS) for similar structures indicate potential hazards.[1][3] For instance, the SDS for this compound from some suppliers indicates it is classified as causing severe skin burns and eye damage.

Table 1: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H314 | Causes severe skin burns and eye damage. |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

Note: This information is based on available supplier data and may not be exhaustive. Always refer to the specific Safety Data Sheet provided by the supplier.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16252-90-7 | [1][3][4] |

| Molecular Formula | C4H10N2O | [3][4] |

| Molecular Weight | 102.14 g/mol | [1][4] |

| Synonyms | 2-methylalaninamide, 2-Amino-2-methylpropionamide | [4] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Toxicological Information

Detailed toxicological data for this compound is limited in the provided search results. However, information on related compounds like 2-Amino-2-methyl-1-propanol suggests potential for irritation. For 2-Amino-2-methyl-1-propanol, the oral LD50 in rats is 2900 mg/kg and in mice is 2.15 g/kg.[5][6] It is noted as causing skin irritation and serious eye damage.[5][7]

Table 3: Acute Toxicity Data for Related Compounds

| Compound | Route | Species | Value |

| 2-Amino-2-methyl-1-propanol | Oral | Rat | LD50 = 2900 mg/kg[6] |

| 2-Amino-2-methyl-1-propanol | Oral | Mouse | LD50 = 2.15 g/kg[5] |

| 2-Amino-2-methyl-1-propanol | Dermal | Rabbit | LD50 > 2000 mg/kg[6][8] |

First-Aid Measures

In the event of exposure to this compound, immediate action is crucial. The following are general first-aid guidelines based on available SDS for this and structurally similar chemicals.

-

If Inhaled : Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][9]

-

Following Skin Contact : Immediately take off contaminated clothing.[9] Wash off with soap and plenty of water.[1] Consult a doctor.

-

Following Eye Contact : Rinse cautiously with pure water for at least 15 minutes, also under the eyelids.[1][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

-

Following Ingestion : Rinse mouth with water. Do not induce vomiting.[1][9] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1][9]

Caption: General first-aid response workflow for chemical exposure.

Firefighting Measures

In case of a fire involving this compound, the following measures should be taken:

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][10]

-

Specific Hazards Arising from the Chemical : During a fire, toxic fumes and hazardous combustion products such as carbon oxides and nitrogen oxides (NOx) may be released.[7][11]

-

Advice for Firefighters : Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1][7]

Accidental Release Measures

Proper procedures must be followed in the event of a spill to prevent exposure and environmental contamination.

-

Personal Precautions : Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas.[1][7] Ensure adequate ventilation.[1] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1][9]

-

Environmental Precautions : Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains, as it may be harmful to aquatic life.[7][12]

-

Methods for Containment and Cleaning Up : Collect the spilled material and arrange for disposal.[1] Methods like sweeping up or shoveling into suitable, closed containers are recommended.[7][12] Avoid creating dust.[7] Use spark-proof tools and explosion-proof equipment if applicable.[1]

Caption: Step-by-step workflow for responding to a chemical spill.

Handling and Storage

-

Precautions for Safe Handling : Handle in a well-ventilated place.[1] Wear suitable protective clothing.[1] Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[1][7] Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

-

Conditions for Safe Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[1][8] The recommended storage temperature is between 2-8°C in an inert atmosphere. Store apart from incompatible materials.[1]

Exposure Controls and Personal Protection

-

Engineering Controls : Work in a well-ventilated area. Using a chemical fume hood is preferable.[5] An eyewash station and safety shower should be readily available in the immediate work area.[5]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[5][7]

-

Skin Protection : Wear suitable protective gloves (e.g., chemical impermeable gloves) and a lab coat or other protective clothing.[1][5]

-

Respiratory Protection : If ventilation is inadequate or dust/aerosols are generated, wear a NIOSH-approved respirator.[5]

-

Caption: Decision workflow for selecting appropriate PPE.

Stability and Reactivity

-

Chemical Stability : Stable under recommended storage conditions.[12][13]

-

Conditions to Avoid : Avoid dust formation.[1] For related compounds, heat, sparks, flames, and other sources of ignition should be avoided.[8][13]

-

Incompatible Materials : Strong oxidizing agents and acids are generally incompatible with amino compounds.[8][13]

-

Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products include carbon oxides and nitrogen oxides.[11][13]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the safety and handling of this compound were not available in the initial search results. The information provided herein is aggregated from Safety Data Sheets and chemical database entries. The following is a generalized protocol for handling the compound in a research setting, based on the compiled safety data.

General Laboratory Handling Protocol

-

Preparation :

-

Before handling, thoroughly review the supplier-specific Safety Data Sheet (SDS).

-

Ensure the work area, typically a chemical fume hood, is clean and operational.[5]

-

Verify that an eyewash station and safety shower are accessible and unobstructed.[5]

-

Assemble all necessary equipment and reagents before starting the experiment.

-

-

Personal Protective Equipment (PPE) :

-

Handling the Compound :

-

Perform all manipulations of solid this compound within a fume hood to minimize inhalation exposure.[5]

-

When weighing the solid, use a balance inside the hood or a vented balance enclosure.

-

Avoid creating dust during transfer.[1][7] Use appropriate tools like a spatula.

-

If making solutions, add the solid to the solvent slowly to avoid splashing.

-

Keep containers tightly closed when not in use.[1]

-

-

Cleanup and Waste Disposal :

-

Wipe down the work surface with an appropriate solvent to decontaminate it after the procedure is complete.

-

Dispose of contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, sealed hazardous waste container.

-

Unused or waste this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

-

-

Emergency Procedures :

-

In case of a spill, immediately follow the spill response workflow (Section 7.0).

-

In case of personal exposure, follow the first-aid measures (Section 5.0) and seek medical attention.

-

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | 16252-90-7 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C4H10N2O | CID 6453783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. carlroth.com [carlroth.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. lobachemie.com [lobachemie.com]

- 13. 2-Amino-2-methylpropane(75-64-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

The Solubility Profile of 2-Amino-2-methylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-2-methylpropanamide (also known as 2-methylalaninamide). Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on a qualitative assessment of its expected solubility in various solvent classes based on its molecular structure. Furthermore, a detailed, step-by-step experimental protocol for determining the equilibrium solubility of this compound is provided, including analytical quantification by High-Performance Liquid Chromatography (HPLC). This guide is intended to equip researchers with the foundational knowledge and practical methodology to effectively work with this compound.

Introduction to this compound

This compound is a derivative of the non-proteinogenic amino acid, 2-methylalanine. Its structure, featuring a primary amine, a primary amide, and two methyl groups on the alpha-carbon, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is critical for a wide range of applications, including reaction chemistry, formulation development, and biological assays.

Chemical Structure:

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. An excess is ensured by observing undissolved solid at the bottom of the vial after the equilibration period.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau. [1]

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean autosampler vial. This step is crucial to remove any undissolved microparticles.

-

If the concentration is expected to be high, dilute the filtered sample with the HPLC mobile phase to fall within the linear range of the calibration curve.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known concentration in the mobile phase.

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of this compound. A reversed-phase C18 column is often a good starting point for polar molecules.

-

The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Set the detector wavelength appropriately. As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., < 220 nm) or the use of a mass spectrometer (LC-MS) might be necessary. Derivatization with a UV-active or fluorescent tag can also be employed to enhance sensitivity. [2][3] * Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration.

-

Inject the prepared samples and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original (undiluted) sample by accounting for any dilution factors.

-

The calculated concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

-

Data Presentation

As no specific quantitative data could be located in the literature, a table of expected solubility is presented below. Researchers are strongly encouraged to determine the quantitative solubility experimentally using the protocol provided.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | Ability to form hydrogen bonds with the amine and amide groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Moderate | Favorable dipole-dipole interactions with the polar functional groups. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | Lack of favorable interactions between the nonpolar solvent and the polar solute. |

Conclusion

References

Spectroscopic Profile of 2-Amino-2-methylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-2-methylpropanamide (CAS: 16252-90-7), a simple amino acid derivative. Due to the limited availability of public experimental spectra for this specific molecule, this document combines referenced experimental details with predicted data to offer a valuable resource for identification and characterization. All predicted data is clearly identified.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Disclaimer: The following ¹H NMR data is predicted by computational software and has not been experimentally verified. Actual chemical shifts and multiplicities may vary.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -CH₃ (x2) | 1.25 | Singlet | 6H |

| -NH₂ (amino) | 1.5 (broad) | Singlet (broad) | 2H |

| -NH₂ (amide) | 6.8 / 7.5 (broad) | Singlet (broad) | 2H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Disclaimer: The following ¹³C NMR data is predicted by computational software and has not been experimentally verified. Actual chemical shifts may vary.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C (CH₃)₂ | 56.0 |

| -C H₃ | 25.0 |

| C =O | 180.0 |

Table 3: Infrared (IR) Spectroscopy Data

An experimental Fourier Transform Infrared (FTIR) spectrum for this compound is available in the SpectraBase database, acquired using a KBr-Pellet technique on a Bruker IFS 85 instrument.[1] While the full peak list is not publicly accessible, the characteristic absorption bands for its functional groups are expected in the following regions:

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| N-H Stretch (Amine & Amide) | 3400 - 3100 | Two or more bands, can be broad |

| C-H Stretch (Alkyl) | 2980 - 2850 | Sharp peaks |

| C=O Stretch (Amide I) | ~1680 - 1630 | Strong, sharp peak |

| N-H Bend (Amine/Amide II) | ~1640 - 1550 | Medium to strong peak |

| C-N Stretch | ~1250 - 1020 | Medium intensity |

Mass Spectrometry (MS) Data

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.

References

Methodological & Application

Application Notes and Protocols: 2-Amino-2-methylpropanamide as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methylpropanamide, also known as 2-methylalaninamide, is a non-proteinogenic α-amino acid derivative. Its gem-dimethyl substitution on the α-carbon provides steric hindrance that can impart unique conformational properties to peptides and other molecules. This structural feature makes it an intriguing building block for the synthesis of novel pharmaceuticals and research chemicals. While detailed, publicly available application notes for this specific building block are limited, this document provides its key chemical properties, and outlines a general synthetic protocol for the preparation of a related compound, illustrating the potential utility of such building blocks in organic synthesis.

Chemical and Physical Properties

A summary of the key computed properties for this compound is provided below. These properties are essential for planning synthetic routes and purification procedures.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂O | [1][2] |

| Molecular Weight | 102.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC(C)(C(=O)N)N | [1] |

| InChI Key | ZIOBGZDFMKCKGZ-UHFFFAOYSA-N | [1] |

| CAS Number | 16252-90-7 | [2] |

| Topological Polar Surface Area | 69.1 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Synthetic Applications: An Illustrative Example

Synthesis of 2-amino-2-methyl-1-propanol via Hofmann Degradation

This protocol describes the synthesis of 2-amino-2-methyl-1-propanol from a 2,2-dimethyl-3-hydroxypropanamide crude product, a reaction that proceeds via a Hofmann degradation.

Experimental Protocol:

Materials:

-

2,2-dimethyl-3-hydroxypropanamide crude product

-

Sodium hypochlorite (NaOCl) solution

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Ethanol (for purification, optional)

Procedure:

-

Prepare a solution of sodium hypochlorite and sodium hydroxide in water. For example, 109 g of sodium hypochlorite and 106 g of sodium hydroxide can be dissolved in 600 g of water.[3]

-

Cool the resulting solution to approximately 0 °C in an ice bath.

-

With vigorous stirring, add the 2,2-dimethyl-3-hydroxypropanamide crude product dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-86 °C for 20-40 minutes.[3][4]

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, distill off the water under reduced pressure.

-

The resulting crude product can be purified by filtration to yield 2-amino-2-methyl-1-propanol.[3] Further purification can be achieved by distillation.

Quantitative Data:

| Reactants | Molar/Weight Ratio | Reaction Conditions | Product | Purity | Yield |

|---|---|---|---|---|---|

| 2,2-dimethyl-3-hydroxypropanamide, NaOCl, NaOH | Varies by preparation | 70 °C, 20 min | 2-amino-2-methyl-1-propanol | 99.2 wt% | ~86.3% |

| 2,2-dimethyl-3-hydroxypropanamide, NaOCl, NaOH | Varies by preparation | 86 °C, 40 min | 2-amino-2-methyl-1-propanol | 99.0 wt% | ~81% |

Logical Workflow for Synthesis

The synthesis of 2-amino-2-methyl-1-propanol from 2-methylpropionitrile illustrates a potential synthetic pathway that could be adapted to produce this compound. The key steps are outlined in the diagram below.

Potential Signaling Pathway Involvement of Derivatives

While there is no direct information on the biological activity of this compound itself, its derivatives could potentially be designed to interact with various biological targets. For instance, α-amino amides are scaffolds that can be incorporated into inhibitors of enzymes such as proteases or peptidases. The gem-dimethyl group can provide conformational constraint, which can be advantageous in designing selective inhibitors.

References

Application Notes: The Role of Amino Amide Scaffolds in the Synthesis of HIV Inactivators

Introduction

The development of effective antiretroviral therapies has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. A cornerstone of this success lies in the design and synthesis of potent inhibitors that target various stages of the HIV-1 life cycle. While a wide array of molecular scaffolds have been explored, small, functionalized building blocks, including amino amides, play a crucial role in constructing these complex inhibitor molecules. This document provides an overview of the application of amino amide derivatives in the synthesis of HIV inactivators, with a focus on their incorporation into HIV-1 protease inhibitors. Although specific research directly employing 2-Amino-2-methylpropanamide in the synthesis of HIV inactivators is not extensively documented in publicly available literature, the principles outlined here are applicable to this and structurally similar small molecules.

General Principles of Amino Amide Incorporation in HIV Inhibitor Synthesis

Amino amide moieties are valuable in medicinal chemistry for their ability to form key hydrogen bonds and for their use as versatile synthetic handles. In the context of HIV inhibitors, they can be incorporated to:

-

Mimic Peptide Bonds: HIV-1 protease is an aspartic protease that cleaves viral polyproteins. Many protease inhibitors are peptidomimetics, and amino amides can be used to replicate the geometry and hydrogen bonding patterns of natural peptide substrates.

-

Introduce Specific Side Chains: The substituents on the amino amide can be tailored to interact with specific pockets within the enzyme's active site, thereby enhancing binding affinity and selectivity.

-

Improve Pharmacokinetic Properties: Modification of the amino amide can influence solubility, metabolic stability, and cell permeability, which are critical for drug efficacy.

Key Classes of HIV Inhibitors and the Potential Role of Amino Amides

Several classes of antiretroviral drugs target different stages of the HIV-1 life cycle. Amino amides and their derivatives can be envisioned as synthetic components in the following:

-

Protease Inhibitors (PIs): This is the most established class where amino amide-like structures are fundamental. PIs bind to the active site of HIV-1 protease, preventing the cleavage of viral polyproteins and the maturation of new, infectious virions.

-

Entry Inhibitors: These drugs block the entry of HIV into host cells. While the structures are diverse, synthetic routes to some of these molecules may involve amide bond formation using amino amide precursors.

-

Integrase Inhibitors: These agents prevent the integration of viral DNA into the host cell's genome. The synthesis of some integrase inhibitors involves the construction of complex heterocyclic systems where amino amide functionalities could be incorporated.

Quantitative Data on Representative HIV-1 Protease Inhibitors

The following table summarizes the inhibitory activity of several representative HIV-1 protease inhibitors, illustrating the potency that can be achieved with molecules that often contain amide functionalities.

| Inhibitor | Target | IC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Benzamide 6 | HIV-1 (Replication) | 2,770 | 118.7 | 43 | [1] |

| Darunavir | HIV-1 Protease | 0.13 | >100 | >769,230 | [2] |

| Inhibitor 181 | HIV-1 Protease | 0.13 | >100 | >769,230 | [2] |

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/IC50)

Experimental Protocols

The following are generalized experimental protocols for key synthetic steps involved in the synthesis of HIV inhibitors where an amino amide building block could be utilized.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard method for forming an amide bond between a carboxylic acid and an amine, a fundamental step in the synthesis of many protease inhibitors.

Materials:

-

Carboxylic acid derivative (1.0 eq)

-

Amine derivative (e.g., this compound) (1.1 eq)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq)

-

Organic base (e.g., Diisopropylethylamine, DIPEA) (3.0 eq)

-

Anhydrous solvent (e.g., Dimethylformamide, DMF, or Dichloromethane, DCM)

Procedure:

-

Dissolve the carboxylic acid derivative in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the coupling agent and the organic base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine derivative to the reaction mixture.

-

Stir the reaction at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: General Procedure for Reductive Amination

This protocol outlines a method to form a C-N bond, which can be a key step in building the core structure of certain HIV inhibitors.

Materials:

-

Aldehyde or ketone (1.0 eq)

-

Amine derivative (e.g., this compound) (1.1 eq)

-

Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)3, or Sodium cyanoborohydride, NaBH3CN) (1.5 eq)

-

Anhydrous solvent (e.g., Dichloromethane, DCM, or 1,2-Dichloroethane, DCE)

-

Acetic acid (catalytic amount, if needed)

Procedure:

-

Dissolve the aldehyde or ketone and the amine derivative in the anhydrous solvent in a round-bottom flask.

-

If necessary, add a catalytic amount of acetic acid to facilitate imine/enamine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add the reducing agent portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Quench the reaction by carefully adding a saturated aqueous solution of NaHCO3.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting amine by flash column chromatography.

Visualizations

Diagram 1: HIV-1 Life Cycle and Targets for Inactivators

Caption: Major stages of the HIV-1 life cycle and the points of intervention for different classes of HIV inactivators.

Diagram 2: General Synthetic Workflow for HIV Inhibitor Development

Caption: A generalized workflow for the synthesis and development of novel HIV inhibitors, highlighting the iterative nature of the process.

Diagram 3: Representative Synthesis of a Peptidomimetic Fragment

Caption: A simplified schematic illustrating the synthesis of a peptidomimetic fragment using an amino amide building block.

References

Application of 2-Amino-2-methylpropanamide in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methylpropanamide, also known as α-aminoisobutyric acid amide (Aib-NH₂), is a non-proteinogenic amino acid derivative that serves as a valuable building block in peptide synthesis. Its unique structural feature, a gem-dimethyl group at the α-carbon, introduces significant conformational constraints on the peptide backbone. This property is highly sought after in drug design and development to create peptides with enhanced stability, defined secondary structures, and improved biological activity. The incorporation of Aib residues can induce helical or turn conformations, increase resistance to proteolytic degradation, and improve cell membrane permeability.

This document provides detailed application notes and experimental protocols for the use of this compound in both solution-phase and solid-phase peptide synthesis (SPPS).

Key Applications in Peptide Synthesis

-

Induction of Helical Structures: The steric hindrance imposed by the gem-dimethyl group of the Aib residue restricts the available conformational space, favoring the formation of 3₁₀- or α-helical structures in peptides.

-

Enhanced Proteolytic Stability: The α,α-disubstituted nature of Aib protects the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based therapeutics.

-

Peptidomimetic Design: this compound can be used as a C-terminal capping agent to mimic the amide functionality found in many bioactive peptides, or as an internal residue to enforce specific structural motifs.

-

Synthesis of Peptaibols: This class of naturally occurring peptides is rich in Aib and often terminates with an amino alcohol. Synthetic strategies for peptaibols can be adapted for peptides ending with this compound.

Data Presentation: Comparison of Coupling Reagents

The primary challenge in incorporating this compound or its parent amino acid, Aib, into a peptide sequence is overcoming the steric hindrance of the quaternary α-carbon. This often requires the use of more potent coupling reagents and potentially longer reaction times or double coupling cycles. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. Below is a summary of the performance of various coupling reagents for sterically hindered amino acids.

| Coupling Reagent | Activating Additive | Base | Typical Efficiency for Hindered Couplings | Relative Racemization Risk | Notes |

| HATU | Internal (HOAt) | DIPEA/Collidine | Very High | Low | Highly recommended for coupling to and from Aib residues. The OAt-active ester is highly reactive.[1] |

| HBTU | Internal (HOBt) | DIPEA/Collidine | High | Low | Generally effective, but may be less efficient than HATU for particularly difficult couplings.[1][2] |

| PyBOP | Internal (HOBt) | DIPEA/Collidine | High | Low | A phosphonium salt-based reagent, good for both solution and solid-phase synthesis.[3][4] |

| PyBrOP | None | DIPEA/Collidine | Very High | Moderate | A more reactive phosphonium salt, very effective for hindered couplings but may increase racemization risk.[2][3][4] |

| DIC/Oxyma | OxymaPure | DIPEA/Collidine | High | Low | A carbodiimide-based method with a less hazardous additive than HOBt. Shown to be effective for Aib-Aib bond formation. |

| Acyl Fluorides | None | DIPEA/Collidine | Moderate-High | Low | Can be effective for hindered couplings but requires the prior preparation of the amino acid fluoride.[2] |

| Mixed Anhydrides | None | NMM | Low | High | Generally not recommended for sterically hindered couplings due to low yields.[2] |

Efficiency and racemization risk are relative and can be sequence and condition-dependent. DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine.

Experimental Protocols

Protocol 1: Solution-Phase Coupling of an N-Protected Amino Acid to this compound

This protocol describes the synthesis of a dipeptide, for example, Fmoc-Val-Aib-NH₂, using HATU as the coupling reagent.

Materials:

-

Fmoc-Val-OH

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Reaction vessel, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Reactant Preparation: In a clean, dry reaction vessel, dissolve Fmoc-Val-OH (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF.

-

Activation: Add DIPEA (2.0 eq.) to the solution and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of DMF. Add this solution to the activated Fmoc-Val-OH mixture.

-

Coupling Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Due to steric hindrance, the reaction may require several hours to overnight for completion.

-

Work-up: a. Once the reaction is complete, dilute the mixture with DCM or ethyl acetate. b. Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude dipeptide by flash column chromatography on silica gel to obtain the pure Fmoc-Val-Aib-NH₂.

Protocol 2: Solid-Phase Synthesis of a Peptide with a C-terminal this compound

This protocol details the manual solid-phase synthesis of a model tripeptide, H-Phe-Ala-Aib-NH₂, using an Fmoc/tBu strategy. This requires a pre-loaded Fmoc-Aib-Rink Amide resin, which can be custom synthesized or sourced from specialized suppliers.

Materials:

-

Fmoc-Aib-Rink Amide resin (e.g., 0.5 mmol/g loading)

-

Fmoc-Ala-OH

-

Fmoc-Phe-OH

-

HATU

-

DIPEA

-

DMF

-

DCM

-

Piperidine (20% in DMF, v/v)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

-

Solid-phase synthesis reaction vessel with a frit

-

Shaker or bubbler for agitation

Procedure:

-

Resin Swelling: Place the Fmoc-Aib-Rink Amide resin (1.0 eq., e.g., 0.1 mmol) in the reaction vessel. Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[5] Drain the DMF.

-

Fmoc Deprotection (Cycle 1 - Aib): a. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. b. Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes. Drain.[1] c. Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

-

Coupling (Cycle 1 - Ala): a. In a separate vial, pre-activate Fmoc-Ala-OH (3.0 eq.) with HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF for 2-5 minutes.[1][6] b. Add the activated amino acid solution to the deprotected resin. c. Agitate the mixture at room temperature for 1-2 hours. d. To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), wash the resin and repeat the coupling step (double coupling).[1] e. Once the Kaiser test is negative (yellow beads), wash the resin with DMF (3 times) and DCM (3 times).

-

Fmoc Deprotection (Cycle 2 - Ala): Repeat step 2 to remove the Fmoc group from the newly coupled Alanine.

-

Coupling (Cycle 2 - Phe): Repeat step 3 to couple Fmoc-Phe-OH to the resin-bound dipeptide.

-

Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group from Phenylalanine.

-

Final Wash and Drying: Wash the peptide-resin sequentially with DMF, DCM, and methanol. Dry the resin under vacuum.

-

Cleavage and Deprotection: a. Add the cleavage cocktail (TFA/H₂O/TIS) to the dried resin. b. Agitate at room temperature for 2-3 hours. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

-

Purification: Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Logical Relationship for Coupling Reagent Selection

Caption: Decision tree for selecting a coupling reagent for Aib residues.

Experimental Workflow for Solid-Phase Peptide Synthesis

Caption: General workflow for one cycle of Aib-containing peptide synthesis on solid support.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. | Semantic Scholar [semanticscholar.org]

- 5. peptide.com [peptide.com]

- 6. peptidebridge.com [peptidebridge.com]

Application Notes and Protocols for 2-Amino-2-methylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methylpropanamide, also known as 2-methylalaninamide, is a chemical compound with limited but specific applications in synthetic chemistry. Primarily, it serves as a building block in the synthesis of more complex molecules, most notably mercaptobenzamide derivatives that have been investigated for their potential as HIV inactivators. This document provides an overview of the known properties and a representative synthetic protocol involving this compound. Due to the limited publicly available data, some of the presented protocols are general representations of the chemical transformations it is likely to undergo.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 16252-90-7 | [1] |

| Molecular Formula | C₄H₁₀N₂O | [1][2] |

| Molecular Weight | 102.14 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-methylalaninamide, α,α-dimethylalaninamide | [2] |

| Appearance | No data available | |

| Solubility | No data available | |

| pKa | No data available |

Applications

The primary documented application of this compound is as a precursor in the synthesis of N-substituted mercaptobenzamides. These compounds have been explored for their potential as anti-HIV agents.[3][4] The core concept involves the formation of an amide bond between this compound and a mercaptobenzoic acid derivative.

Experimental Protocols

Note: Specific experimental protocols detailing the use of this compound are scarce in the available literature. The following protocol is a representative procedure for the synthesis of a mercaptobenzamide derivative, based on general methods for amide bond formation. Researchers should optimize the conditions for their specific needs.

Protocol 1: Synthesis of N-(1-carbamoyl-1-methylethyl)-2-mercaptobenzamide (Representative Protocol)

This protocol describes a potential pathway for the synthesis of a mercaptobenzamide derivative using this compound.

Objective: To synthesize N-(1-carbamoyl-1-methylethyl)-2-mercaptobenzamide via amide bond formation.

Materials:

-

This compound

-

2-Mercaptobenzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU, HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-mercaptobenzoic acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt, 1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Activation: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Amine Addition: In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(1-carbamoyl-1-methylethyl)-2-mercaptobenzamide.

-

Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Logical Relationship of Synthesis

The following diagram illustrates the general synthetic workflow for the preparation of a mercaptobenzamide derivative from this compound.

Caption: Synthetic workflow for mercaptobenzamide synthesis.

Signaling Pathways

There is currently no available information in the scientific literature regarding any signaling pathways modulated by this compound. Its known role is confined to that of a synthetic intermediate.

Conclusion

This compound is a chemical reagent with a specific, albeit limited, application in the synthesis of potential anti-HIV compounds. The lack of extensive research on this molecule means that its broader biological effects and potential applications remain unknown. The provided representative protocol for its use in amide bond formation serves as a starting point for researchers interested in exploring the synthesis of its derivatives. Further investigation is required to elucidate any potential biological activity of this compound itself.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C4H10N2O | CID 6453783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The structure-activity profile of mercaptobenzamides’ anti-HIV activity suggests that thermodynamics of metabolism is more important than binding affinity to the target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A one-pot preparation of N-2-mercaptobenzoyl-amino amides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Amino-2-methylpropanamide in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-amino-2-methylpropanamide as a versatile ligand in coordination chemistry. This document outlines its coordination behavior, potential applications, and detailed protocols for the synthesis and characterization of its metal complexes.

Introduction to this compound as a Ligand

This compound, a derivative of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), presents a unique set of features for the design of novel coordination compounds. Its structure, featuring a primary amine group and an amide group attached to a sterically hindered quaternary carbon, allows for diverse coordination modes. The gem-dimethyl group can influence the stability, lipophilicity, and steric environment of the resulting metal complexes, making them attractive candidates for various applications, including catalysis, bioinorganic chemistry, and materials science.

The presence of both a soft amine donor and a harder amide oxygen donor allows this compound to act as a bidentate or monodentate ligand, leading to the formation of stable chelate rings with transition metal ions. This versatility in coordination, combined with the steric bulk of the gem-dimethyl group, can be exploited to fine-tune the electronic and structural properties of the metal center.

Potential Applications

The unique structural features of this compound-metal complexes suggest a range of potential applications:

-